3-(2-oxo-2-phenylethyl)-6-phenyl-3,4-dihydropyrimidin-4-one
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Overview
Description
3-(2-oxo-2-phenylethyl)-6-phenyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound that belongs to the class of dihydropyrimidinones. This compound is characterized by its unique structure, which includes a dihydropyrimidinone ring substituted with phenyl groups at the 3 and 6 positions and an oxo-phenylethyl group at the 2 position. It has garnered interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-oxo-2-phenylethyl)-6-phenyl-3,4-dihydropyrimidin-4-one can be achieved through multicomponent reactions, which are known for their efficiency and high atom economy. One common method involves the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one under tandem Knoevenagel–Michael conditions . This method is advantageous due to its operational simplicity and the avoidance of complex purification steps.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and sustainable synthesis can be applied. Multicomponent reactions, such as the one mentioned above, are particularly suitable for industrial applications due to their efficiency, reduced waste, and minimal use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
3-(2-oxo-2-phenylethyl)-6-phenyl-3,4-dihydropyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the dihydropyrimidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include quinazolinone derivatives, dihydro derivatives, and various substituted dihydropyrimidinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecular architectures.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to evaluate its efficacy as a therapeutic agent for various diseases.
Industry: Its chemical reactivity makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(2-oxo-2-phenylethyl)-6-phenyl-3,4-dihydropyrimidin-4-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Quinazolinones: These compounds share a similar core structure and exhibit comparable biological activities.
Barbiturates: Structurally related to dihydropyrimidinones, barbiturates are known for their sedative and hypnotic effects.
Pyrimidinones: These compounds also contain a pyrimidine ring and are studied for their diverse pharmacological properties.
Uniqueness
3-(2-oxo-2-phenylethyl)-6-phenyl-3,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
IUPAC Name |
3-phenacyl-6-phenylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c21-17(15-9-5-2-6-10-15)12-20-13-19-16(11-18(20)22)14-7-3-1-4-8-14/h1-11,13H,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUXQJKQEACJSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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